molecular formula C9H9NOS B2828881 N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide CAS No. 1249097-49-1

N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2828881
CAS No.: 1249097-49-1
M. Wt: 179.24
InChI Key: GCWHVIXPUBKPSP-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a thiophene ring at the 2-position of the acetamide backbone and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. The compound combines the electron-rich thiophene moiety, known for enhancing molecular stability and π-π interactions, with the propargyl group, which offers click chemistry compatibility for further functionalization .

For example, related compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide are synthesized by activating 2-(thiophen-2-yl)acetic acid into its acyl chloride, followed by reaction with a primary amine (e.g., propargylamine) . Propargyl-containing intermediates, such as those in and , are synthesized via Sonogashira coupling or alkylation, indicating plausible pathways for introducing the propargyl group .

Properties

IUPAC Name

N-prop-2-ynyl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-5-10-9(11)7-8-4-3-6-12-8/h1,3-4,6H,5,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWHVIXPUBKPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-thiophenylacetic acid with propargylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted acetamides or thiophenes.

Scientific Research Applications

N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The thiophene ring and acetamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Acetamide Thiophene Position Synthesis Method Biological/Physicochemical Properties Reference
This compound C₉H₉NOS₂ 211.3 Propargyl 2-position N-acylation (inferred) Potential for click chemistry; uncharacterized bioactivity -
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ 252.3 3-cyanothiophen-2-yl 2-position N-acylation with activated acid Crystallizes in monoclinic P2₁/c space group; structural stability
Compound 28 (NLRP3 inhibitor) C₂₉H₃₃ClN₂O₄S₂ 595.1468 Benzyl with sec-butoxy and sulfamoylphenethyl 3-position Multi-step synthesis IC₅₀ = 34.8 nM (NLRP3 inflammasome inhibition)
2-(5-chloro-indol-1-yl)-N-propargyl-acetamide C₁₃H₉ClN₂O₃ 276.68 Propargyl Indole substituent Not specified Unreported bioactivity; CAS 1020956-98-2
N-(thiophen-2-ylmethyl)acetamide C₇H₉NOS 155.2 Thiophen-2-ylmethyl 2-position N-alkylation Structural simplicity; no reported activity

Key Findings from Comparative Studies

Impact of Thiophene Position
  • 2-position vs. 3-position thiophene :
    The thiophene ring's position significantly influences biological activity. Compound 28 (), which features a 3-thiophenyl group, demonstrates potent NLRP3 inflammasome inhibition (IC₅₀ = 34.8 nM), whereas 2-thiophenyl derivatives like the target compound lack characterized activity. This suggests that the 3-position may enhance binding to NLRP3’s active site .
Role of Propargyl Group
  • The propargyl moiety in the target compound and 2-(5-chloro-indol-1-yl)-N-propargyl-acetamide () enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugating additional functional groups (e.g., triazoles) . This contrasts with N-(thiophen-2-ylmethyl)acetamide (), which lacks reactive handles for further derivatization .
Substituent-Driven Bioactivity
  • Electron-withdrawing groups: The cyano group in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide enhances crystallinity and stability, as evidenced by its monoclinic crystal structure (space group P2₁/c) .
  • Bulkier substituents : Compound 28’s benzyl and sulfamoylphenethyl groups contribute to its high molecular weight (595.15 g/mol) and NLRP3 inhibition, highlighting the importance of steric and electronic effects in biological targeting .

Biological Activity

N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thioacetamides, which are known for their diverse chemical properties and biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The thiophene moiety in its structure enhances electron donation, potentially increasing its reactivity with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where:

  • Prop-2-yn-1-yl group contributes to its reactivity.
  • Thiophen-2-yl enhances biological interaction potential.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene rings have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial efficacy .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
100.25E. coli

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro studies. Similar thioacetamides have been shown to modulate inflammatory responses in peripheral blood mononuclear cells, suggesting that this compound may also exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

3. Anticancer Activity

The anticancer properties of related compounds have been documented, indicating that the thiophene moiety may play a crucial role in targeting cancer cells. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting the potential of this compound as a lead compound for cancer therapy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have assessed the biological activity of thioacetamides similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiophene-bearing pyrazole derivatives for their antimicrobial activity against clinical isolates. Among these, compounds with structural similarities to N-(prop-2-yn-1-y)-2-(thiophen - 2 - yl)acetamide demonstrated significant bactericidal activity with low MIC values.

Case Study 2: Anti-inflammatory Response

In vitro experiments involving peripheral blood mononuclear cells treated with thioacetamides revealed a marked decrease in IL-6 and TNF-alpha production, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of N-(prop-2-yn-1-yl)-2-(thiophen-2-yl)acetamide?

  • Methodological Answer : The synthesis requires precise control of reaction parameters such as temperature (often 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. For example, the prop-2-yn-1-yl group is typically introduced via nucleophilic substitution or amide coupling reactions under inert atmospheres to avoid side reactions. Monitoring intermediates via HPLC and NMR (e.g., δ 2.8–3.2 ppm for propargyl protons) ensures purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Advanced spectroscopic techniques are critical:

  • 1H/13C NMR : Thiophene protons appear at δ 6.9–7.3 ppm, while the acetamide carbonyl resonates near δ 170 ppm.
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~2100 cm⁻¹ (C≡C).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to resolve bond angles and stereochemistry .

Q. What are the primary biological targets or assays used to evaluate this compound?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition studies : IC50 determination via fluorometric or colorimetric assays (e.g., NLRP3 inflammasome inhibition in ).
  • Receptor binding assays : Radioligand displacement to quantify affinity for targets like mGluR5 or benzodiazepine receptors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the propargyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level model the electron density of the propargyl moiety, predicting susceptibility to click chemistry (e.g., azide-alkyne cycloaddition). Molecular dynamics simulations further assess conformational stability in solvent environments .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation using complementary techniques:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing thiophene vs. aromatic protons).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+Na]+ at m/z 595.1468 in ).
  • Crystallographic refinement : SHELXL’s twin-detection algorithms address twinning artifacts in diffraction data .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Industrial-scale synthesis requires:

  • Chiral chromatography : To separate enantiomers using amylose-based columns.
  • Flow chemistry : Continuous reactors minimize batch variability and thermal degradation of the propargyl group.
  • Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy .

Q. How does the thiophene-acetamide scaffold influence pharmacokinetic properties?

  • Methodological Answer : The thiophene ring enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. However, the propargyl group may increase metabolic liability; in vitro microsomal assays (e.g., liver S9 fractions) quantify oxidative stability. Molecular docking predicts binding to cytochrome P450 isoforms .

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